Tricaprylin
Overview
Description
Tricaprylin, also known as glycerol tricaprylate, is a triglyceride derived from caprylic acid, a medium-chain fatty acid. It is a colorless, odorless, and tasteless compound that is widely used in various industries, including pharmaceuticals, cosmetics, and food. This compound is known for its excellent emollient properties and is often used as a carrier oil in formulations.
Mechanism of Action
Target of Action
Tricaprylin, also known as Trioctanoin, is primarily targeted towards the brain, specifically in the context of Alzheimer’s disease . The compound’s primary targets are the metabolic processes associated with mild to moderate Alzheimer’s disease .
Mode of Action
This compound works by providing an alternative energy source for the brain . Alzheimer’s disease is often characterized by a decreased ability to metabolize glucose, the brain’s primary energy source . As a result, the brain experiences an energy deficit, which contributes to cognitive decline . This compound, being a medium-chain triglyceride, is metabolized into so-called ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid . These ketone bodies can be converted to acetyl-CoA to produce energy via the citric acid cycle .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the citric acid cycle . The caprylic acid in this compound is metabolized into ketone bodies, which are then converted to acetyl-CoA . This acetyl-CoA enters the citric acid cycle, a crucial metabolic pathway, to produce energy .
Pharmacokinetics
It is known that this compound has desirable pharmacokinetic characteristics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the provision of an alternative energy source for the brain, which is particularly beneficial in conditions like Alzheimer’s disease where the brain’s ability to metabolize glucose is compromised . This helps to alleviate the energy deficit experienced by the brain, potentially slowing cognitive decline .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, it has been suggested that this compound might act as a permeation promoter through its lipid-softening property or by promoting transfer between the drug in the liposomal bilayer and stratum corneum . This suggests that the efficacy and stability of this compound could be influenced by factors such as the method of administration and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricaprylin can be synthesized through the esterification of glycerol with caprylic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or an ion-exchange resin like Amberlyst-15. The reaction conditions include a molar ratio of caprylic acid to glycerol, reaction temperature, and catalyst loading. For instance, a study found that using microwave irradiation with Amberlyst-15 as a catalyst resulted in a high conversion rate of 99.5% within 16 minutes at 800°C .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using lipases. This method is preferred due to its mild reaction conditions and high specificity. For example, Novozym 435, a commercially available lipase, has been used to catalyze the esterification of glycerol and caprylic acid in ionic liquids, achieving a yield of up to 92.4% .
Chemical Reactions Analysis
Types of Reactions: Tricaprylin primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of glycerol and caprylic acid. Transesterification involves the exchange of the ester group with another alcohol, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., sulfuric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), enzyme (e.g., lipase), or chemical catalyst (e.g., sodium methoxide).
Major Products:
Hydrolysis: Glycerol and caprylic acid.
Transesterification: Glycerol and methyl caprylate (if methanol is used).
Scientific Research Applications
Tricaprylin has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Comparison with Similar Compounds
Tricaprylin is part of the medium-chain triglycerides (MCT) family, which includes other compounds like tricaprin (glycerol tricaprate) and trilaurin (glycerol trilaurate). Compared to these similar compounds, this compound has a shorter fatty acid chain length, which contributes to its unique properties:
Tricaprin: Contains capric acid (C10), has a slightly higher melting point and different metabolic properties.
Trilaurin: Contains lauric acid (C12), known for its antimicrobial properties and higher melting point.
This compound’s shorter chain length results in faster metabolism and absorption, making it a preferred choice in applications requiring quick energy release and efficient delivery .
Properties
IUPAC Name |
2,3-di(octanoyloxy)propyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
Record name | TRICAPRYLIN | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021375 | |
Record name | Tricaprylin | |
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Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid | |
Record name | TRICAPRYLIN | |
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Record name | Tricaprylin | |
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Boiling Point |
451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg | |
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Flash Point |
351 °F (NTP, 1992) | |
Record name | TRICAPRYLIN | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp) | |
Record name | TRICAPRYLIN | |
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Density |
0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C | |
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Vapor Pressure |
3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg] | |
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Color/Form |
Clear, colorless to amber liquid | |
CAS No. |
538-23-8 | |
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Melting Point |
50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tricaprylin?
A1: this compound, also known as Trioctanoin, has the molecular formula C27H50O6 and a molecular weight of 470.68 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While the provided research papers do not delve into detailed spectroscopic analysis, they often utilize techniques like 13C NMR spectroscopy to study this compound's behavior in various systems. For example, 13C NMR was used to investigate its solubility in phospholipid bilayers [].
Q3: How stable is this compound under different storage conditions?
A: The stability of this compound can be influenced by factors like temperature, humidity, and the presence of other components. Research on this compound-based microcapsules suggests that they tend to be more stable at lower relative humidity [].
Q4: Can this compound be used as a substrate in enzymatic reactions?
A: Yes, this compound serves as a common substrate for lipase enzymes. Studies have investigated the stereoselectivity of various lipases towards this compound, demonstrating the preference of certain lipases for specific positions of the triglyceride molecule during hydrolysis [, ].
Q5: Have there been any computational studies on this compound?
A: Molecular dynamics simulations have been employed to understand this compound's behavior at a molecular level. One study used these simulations to investigate the solvation of model drug compounds in this compound, providing insights into its potential as a drug delivery vehicle [].
Q6: How does the chain length of the fatty acid in triglycerides affect their utilization in biological systems?
A: Research on carp larvae demonstrated that the utilization of medium-chain triglycerides (MCTs) is influenced by the length of the fatty acid chain. While Tricaproin, Tricaprin, and Trilaurin were efficiently utilized, this compound showed poor utilization and even potential toxicity [].
Q7: How is this compound absorbed and metabolized in the body?
A: Being a medium-chain triglyceride, this compound is absorbed and metabolized differently compared to long-chain triglycerides. It is hydrolyzed in the intestinal lumen, and its products are rapidly absorbed and metabolized, primarily in the liver [].
Q8: Can this compound affect the metabolism of other drugs or nutrients?
A: Studies have shown that this compound infusion in dogs can influence leucine oxidation and potentially alter the interpretation of isotope models used to study protein metabolism [].
Q9: Are there any concerns regarding the use of this compound as a vehicle in carcinogenicity studies?
A: The NTP study concluded that this compound, while inducing specific pancreatic lesions, did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies []. The observed effects on the pancreas might complicate the interpretation of study results.
Q10: How is this compound typically quantified in biological samples?
A: Various analytical techniques can be used to quantify this compound, often involving extraction from biological matrices followed by chromatographic separation and detection. One study utilized reverse-phase HPLC with fluorescence detection to analyze this compound levels in rat tissues after oral administration [].
Q11: What is the 13C Trioctanoin Breath Test, and how is it used?
A: The 13C Trioctanoin Breath Test is a non-invasive diagnostic tool used to assess fat malabsorption [, ]. Patients ingest a small amount of this compound labeled with the stable isotope 13C. The rate of 13CO2 exhalation in the breath reflects the rate of this compound digestion and absorption, providing valuable information about pancreatic function and fat malabsorption.
Q12: Are there any viable alternatives to this compound as a vehicle for drug delivery or other applications?
A: Several alternatives to this compound exist, including other medium-chain triglycerides like Tricaproin and Trilaurin, as well as long-chain triglycerides like Triolein. The choice of the most suitable vehicle depends on factors such as solubility, stability, and intended application [, ].
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